2,2,3,3-Tetrafluoropropyl p-toluenesulfonate

Organofluorine Chemistry Sulfenyl Chloride Synthesis Synthetic Methodology

Introducing the 2,2,3,3-tetrafluoropropyl group into nucleophilic substrates often fails with standard halides due to insufficient leaving-group ability. This tosylate ester solves that problem, enabling efficient alkylation where polyfluoroalkyl halides prove unreactive. Its reactivity sits between nonaflate and mesylate, offering a balanced profile of handling stability and reliable electrophilicity for medicinal chemistry and materials science. - Enables alkylation of weakly nucleophilic substrates that fail with fluorinated halides. - Provides a consensus Log P of ~3.22, enhancing membrane permeability vs. non-fluorinated propyl (Log P ~1.5-2.0). - Serves as the documented precursor for (2,2,3,3-tetrafluoropropyl)sulfenyl chloride, enabling thiazine-dioxide synthesis. - Dehydrofluorination yields 2,3,3-trifluoro-1-propenyl tosylate, a fluorinated dienophile for Diels-Alder and conjugate additions.

Molecular Formula C10H10F4O3S
Molecular Weight 286.25 g/mol
CAS No. 786-31-2
Cat. No. B1299253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetrafluoropropyl p-toluenesulfonate
CAS786-31-2
Molecular FormulaC10H10F4O3S
Molecular Weight286.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F
InChIInChI=1S/C10H10F4O3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-10(13,14)9(11)12/h2-5,9H,6H2,1H3
InChIKeyIMDNPHAMGJIKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate – Product Overview


2,2,3,3-Tetrafluoropropyl p-toluenesulfonate (CAS 786-31-2, C₁₀H₁₀F₄O₃S, MW 286.24) is a fluorinated alkyl sulfonate ester belonging to the class of electrophilic polyfluoroalkylating reagents [1]. It is synthesized via condensation of 2,2,3,3-tetrafluoropropanol with p-toluenesulfonyl chloride under basic conditions . The compound exists as a colorless to pale yellow liquid or semi-solid with a melting point of 13–16°C and boiling point of 134°C . It functions primarily as a reagent for introducing the 2,2,3,3-tetrafluoropropyl group into organic molecules via nucleophilic substitution reactions, where the tosylate moiety serves as an effective leaving group .

Workflow Nucleophilic substitution for tetrafluoropropyl group introduction
Selection Tosylate leaving group balances reactivity and handling stability
Use Context Fluorinated building block and sulfenyl chloride precursor synthesis

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate vs. Generic Fluorinated Tosylates


Fluorinated sulfonate esters are not interchangeable alkylating agents; their utility is dictated by the specific spacer length between the perfluorinated unit and the reactive electrophilic center. For substrates with insufficient nucleophilicity, polyfluoroalkyl halides fail to react effectively, whereas the enhanced leaving-group ability of sulfonate esters enables successful alkylation [1]. Among sulfonate esters, the reactivity hierarchy follows triflate > nonaflate > tosylate > mesylate, making the specific tosylate functionality a deliberate choice balancing reactivity with handling stability [2]. The 2,2,3,3-tetrafluoropropyl chain possesses distinct physicochemical properties—including specific lipophilicity, metabolic stability, and NMR relaxation characteristics—that differentiate it from analogs bearing trifluoroethyl, pentafluoropropyl, or non-fluorinated alkyl chains [3]. Substitution with an alternative fluorinated tosylate would introduce a different spacer geometry and fluorine content, altering both reaction kinetics in synthesis and the ultimate properties of the target molecule.

Spacer Length
Alkyl chain length between fluorinated unit and electrophilic center alters reaction kinetics and product properties.
Leaving Group Hierarchy
Reactivity follows triflate > nonaflate > tosylate > mesylate; tosylate selection is deliberate for stability-sensitivity balance.
Chain-Specific Properties
Tetrafluoropropyl imparts distinct lipophilicity, metabolic stability, and NMR characteristics vs. trifluoroethyl or pentafluoropropyl chains.

Quantitative Evidence for 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate


Synthesis of Tetrafluoropropyl Sulfenyl Chloride

2,2,3,3-Tetrafluoropropyl tosylate enables an efficient two-step preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride, a synthetic intermediate previously hampered by low availability due to the absence of a practical preparation method [1]. Prior to this development, 1,1-dihydropolyfluoroalkylsulfenyl chlorides were poorly accessible, limiting their synthetic application relative to well-studied perfluoroalkylsulfenyl chlorides [1].

Sulfenyl Chloride Synthesis
Method context
Two-step procedure: thiourea reaction then chlorination enables preparation previously impractical
Opens synthetic access to tetrafluoropropyl sulfenyl chloride and downstream thiazine dioxides
No prior direct method reported; yield comparison unavailable
Organofluorine Chemistry Sulfenyl Chloride Synthesis Synthetic Methodology

Trifluoropropenyl Tosylate via Dehydrofluorination

Under basic conditions, 2,2,3,3-tetrafluoropropyl p-toluenesulfonate undergoes dehydrofluorination to yield 2,3,3-trifluoro-1-propenyl p-toluenesulfonate . This α,β-unsaturated sulfonate ester represents a distinct class of fluorinated Michael acceptors and dienophiles for cycloaddition chemistry. Non-fluorinated propyl tosylate lacks the β-fluorine atoms required for HF elimination, while trifluoroethyl tosylate (C₂ chain) produces a different vinyl tosylate with altered electronic properties and fewer fluorine substituents.

Vinyl Tosylate Generation
Class-level
Base-mediated dehydrofluorination yields 2,3,3-trifluoro-1-propenyl p-toluenesulfonate
Provides fluorinated Michael acceptor and dienophile distinct from shorter-chain analogs
Structural comparison based on reactivity principles; experimental confirmation advised
Fluorinated Vinyl Sulfonates Elimination Chemistry Reactive Intermediates

Commercial Purity and Handling Specifications

Commercial suppliers offer 2,2,3,3-tetrafluoropropyl p-toluenesulfonate at defined purity specifications ranging from ≥95% to 98.5–100% with analytical characterization including NMR and IR spectroscopy [1]. The compound is a colorless liquid or semi-solid with melting point 13–16°C, requiring storage under inert gas at 2–8°C to prevent degradation . In contrast, the analogous 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate (triflate analog, MW 264.12) exhibits higher reactivity and correspondingly greater moisture sensitivity, imposing more stringent handling requirements and higher procurement costs .

Purity & Handling
Data to verify
Purity ≥95% to 98.5–100%; MP 13–16°C; store 2–8°C under inert gas
Tosylate offers sufficient reactivity with reduced handling burden vs. triflate analog
Specifications from multiple vendors; verify lot-specific COA
Chemical Procurement Reagent Specifications Quality Control

Physicochemical Comparison with Non-Fluorinated Tosylates

The tetrafluoropropyl tosylate exhibits density of 1.4 g/cm³ and refractive index of 1.4602 . Calculated log P values range from 2.18 to 5.36 depending on methodology, with consensus log P of 3.22 . By comparison, non-fluorinated n-propyl p-toluenesulfonate (C₁₀H₁₄O₃S, MW 214.28) has lower density (~1.1 g/cm³ typical for alkyl tosylates) and substantially lower log P (~1.5–2.0). The fluorine substitution increases molecular weight by ~72 g/mol, raises density, and enhances lipophilicity—properties that translate directly into the behavior of any downstream molecules incorporating the tetrafluoropropyl group.

Physicochemical Profile
Class-level
Density 1.4 g/cm³; nD 1.4602; consensus log P 3.22
Fluorine substitution increases density and lipophilicity vs. non-fluorinated propyl tosylate
Calculated log P range 2.18–5.36; experimental values recommended for critical design
Physicochemical Properties Fluorine Effects Lipophilicity

Validated Applications of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate


Synthesis of Fluorinated 1,4-Thiazine-1,1-dioxides

Researchers requiring (2,2,3,3-tetrafluoropropyl)sulfenyl chloride should procure the tosylate as the documented precursor. Reaction with thiourea followed by chlorination provides this sulfenyl chloride [1], which then adds to ethyl acrylate yielding regioisomeric products that upon oxidation and amine treatment afford N-aryl-5-(difluoromethyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylate-1,1-dioxides [1]. This pathway is not accessible from non-fluorinated tosylates and represents the primary documented synthetic utility for this specific reagent.

Enhancing Lipophilicity and Metabolic Stability in Drug Discovery

Medicinal chemistry programs seeking to improve drug absorption and metabolic stability through strategic fluorine incorporation should consider this tosylate as an alkylating agent. The tetrafluoropropyl group imparts consensus log P of 3.22 versus ~1.5–2.0 for non-fluorinated propyl groups, enhancing membrane permeability while the carbon-fluorine bonds confer resistance to oxidative metabolism . The compound is cited as a reagent for synthesizing fluorinated active pharmaceutical ingredients .

Trifluoropropenyl Tosylate for Cycloaddition Chemistry

When the synthetic objective requires a fluorinated α,β-unsaturated sulfonate ester, this tosylate provides entry via base-mediated dehydrofluorination . The resulting 2,3,3-trifluoro-1-propenyl p-toluenesulfonate serves as a unique electrophilic alkene for conjugate additions and as a fluorinated dienophile for Diels-Alder reactions. Alternative fluorinated tosylates (e.g., trifluoroethyl tosylate) yield structurally different vinyl sulfonates with altered substitution patterns and electronic properties.

Fluorinated Polymers and Advanced Materials

Materials science applications utilize the tetrafluoropropyl moiety for imparting hydrophobicity, chemical resistance, and low surface energy to polymers and coatings . While the tosylate itself is a monomer precursor, related tetrafluoropropyl methacrylate polymers (PTFPMA) are established in optical waveguide applications due to low refractive index and excellent transparency [2]. The tosylate reagent enables covalent attachment of tetrafluoropropyl groups to polymer backbones or surface functionalization sites.

Application
Selection Property
Validation Focus
Fluorinated thiazine dioxide synthesis
Tosylate-to-sulfenyl chloride conversion
Reaction sequence efficiency and product identity
Lipophilicity and metabolic stability studies
Tetrafluoropropyl group incorporation
log P and metabolic profile assessment
Fluorinated vinyl sulfonate building block
Dehydrofluorination capacity
α,β-unsaturated sulfonate formation and purity
Fluorinated polymer functionalization
Alkylation coupling to polymer backbone
Surface property modification (hydrophobicity, refractive index)

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